molecular formula C5H9BO4 B13405169 2-Propenoic acid, 3-borono-, 1-ethyl ester

2-Propenoic acid, 3-borono-, 1-ethyl ester

Cat. No.: B13405169
M. Wt: 143.94 g/mol
InChI Key: ZEFYTFQUBRZHRZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-borono-, 1-ethyl ester is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronic acid group attached to the propenoic acid backbone, with an ethyl ester substituent. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-borono-, 1-ethyl ester typically involves the esterification of 2-Propenoic acid with boronic acid derivatives. One common method is the reaction of 2-Propenoic acid with boronic acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the ester bond. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-borono-, 1-ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted boronic esters or other organic compounds.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-borono-, 1-ethyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function, making boronic esters valuable tools in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-borono-, 1-ethyl ester is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of carbon-carbon bonds and in the development of boron-containing drugs and materials .

Properties

IUPAC Name

(3-ethoxy-3-oxoprop-1-enyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYTFQUBRZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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